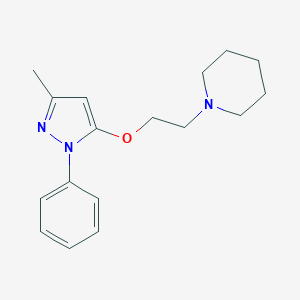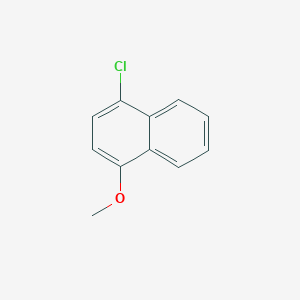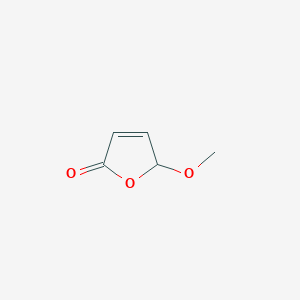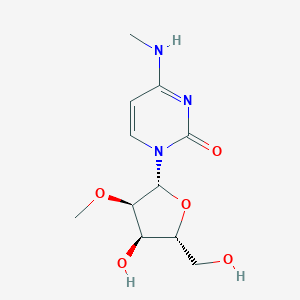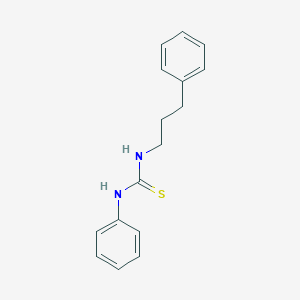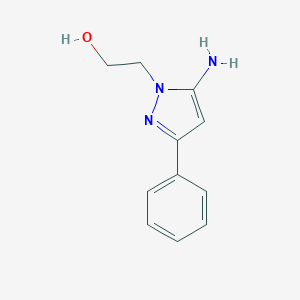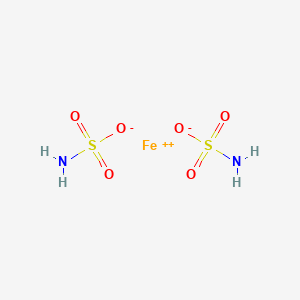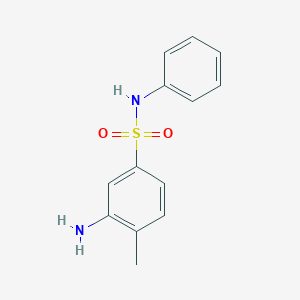
2-Amino-N-phenyltoluene-4-sulphonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N-phenyltoluene-4-sulphonamide, also known as PTSA, is a sulfonamide compound that has been widely used in scientific research. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-Amino-N-phenyltoluene-4-sulphonamide is not well understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. 2-Amino-N-phenyltoluene-4-sulphonamide has also been found to have antibacterial and antifungal properties.
Efectos Bioquímicos Y Fisiológicos
2-Amino-N-phenyltoluene-4-sulphonamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial and fungal strains. 2-Amino-N-phenyltoluene-4-sulphonamide has also been found to have anti-inflammatory and analgesic effects. In addition, 2-Amino-N-phenyltoluene-4-sulphonamide has been found to have antitumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Amino-N-phenyltoluene-4-sulphonamide has several advantages for lab experiments, including its low cost and ease of synthesis. It is also stable and has a long shelf life. However, 2-Amino-N-phenyltoluene-4-sulphonamide has some limitations, including its toxicity and potential for skin and eye irritation. It is important to use proper safety precautions when working with 2-Amino-N-phenyltoluene-4-sulphonamide.
Direcciones Futuras
There are several future directions for research on 2-Amino-N-phenyltoluene-4-sulphonamide. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of the mechanism of action of 2-Amino-N-phenyltoluene-4-sulphonamide and its potential as a therapeutic agent. Additionally, the use of 2-Amino-N-phenyltoluene-4-sulphonamide in the synthesis of new compounds with potential therapeutic activity is an area of future research.
Conclusion
In conclusion, 2-Amino-N-phenyltoluene-4-sulphonamide is a sulfonamide compound that has been widely used in scientific research. It has several biochemical and physiological effects and has been found to be a useful tool in the synthesis of various compounds. 2-Amino-N-phenyltoluene-4-sulphonamide has advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Métodos De Síntesis
2-Amino-N-phenyltoluene-4-sulphonamide can be synthesized using various methods, including the reaction of p-toluenesulfonyl chloride with aniline in the presence of a base or by the reaction of p-toluenesulfonic acid with aniline in the presence of a dehydrating agent. The latter method is more commonly used as it is a simpler and more cost-effective method.
Aplicaciones Científicas De Investigación
2-Amino-N-phenyltoluene-4-sulphonamide has been widely used in scientific research as a reagent for the determination of various compounds such as amino acids, peptides, and proteins. It has also been used as a catalyst in various organic reactions. 2-Amino-N-phenyltoluene-4-sulphonamide has been found to be a useful tool in the synthesis of various compounds, including sulfonamides, sulfones, and sulfoxides.
Propiedades
Número CAS |
13065-83-3 |
|---|---|
Nombre del producto |
2-Amino-N-phenyltoluene-4-sulphonamide |
Fórmula molecular |
C13H14N2O2S |
Peso molecular |
262.33 g/mol |
Nombre IUPAC |
3-amino-4-methyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C13H14N2O2S/c1-10-7-8-12(9-13(10)14)18(16,17)15-11-5-3-2-4-6-11/h2-9,15H,14H2,1H3 |
Clave InChI |
SHEKQTHEFWKAIL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)N |
SMILES canónico |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)N |
Otros números CAS |
13065-83-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



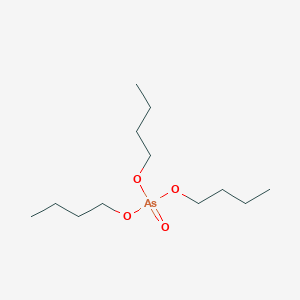
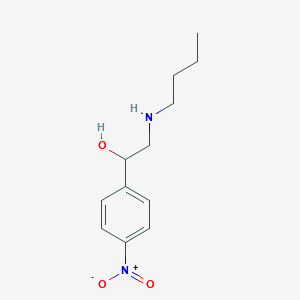
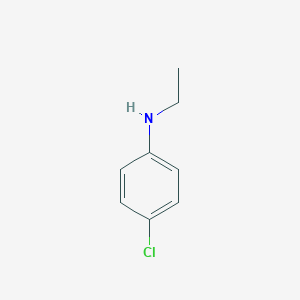
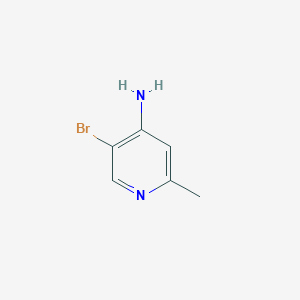
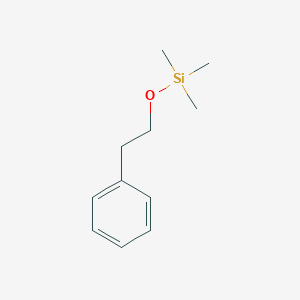
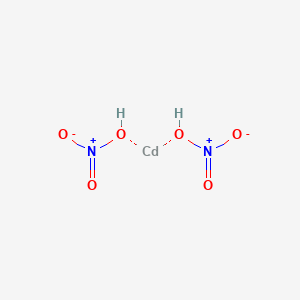
![6-Amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonic acid](/img/structure/B82655.png)
